
(R)-Ido/tdo-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ido/tdo-IN-1 is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to interact with specific molecular targets, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ido/tdo-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include the use of chiral catalysts and specific reaction conditions such as temperature, pressure, and pH to achieve the desired configuration.
Industrial Production Methods: In an industrial setting, the production of ®-Ido/tdo-IN-1 may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the high purity of the compound.
化学反応の分析
Types of Reactions: ®-Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
®-Ido/tdo-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: ®-Ido/tdo-IN-1 is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of ®-Ido/tdo-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- (S)-Ido/tdo-IN-1
- ®-Ido/tdo-IN-2
- ®-Ido/tdo-IN-3
Comparison: ®-Ido/tdo-IN-1 is unique in its specific stereochemistry, which confers distinct biological and chemical properties compared to its analogs. For example, (S)-Ido/tdo-IN-1 may have different binding affinities and activities due to its opposite configuration. Similarly, ®-Ido/tdo-IN-2 and ®-Ido/tdo-IN-3 may differ in their chemical reactivity and applications based on variations in their molecular structures.
特性
分子式 |
C25H24FN5 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(5R)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole |
InChI |
InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m1/s1 |
InChIキー |
UJGQDAMZVUNFBQ-RUZDIDTESA-N |
異性体SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@@H]4C5=C(C=CC=C5F)C6=CN=CN46 |
正規SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)

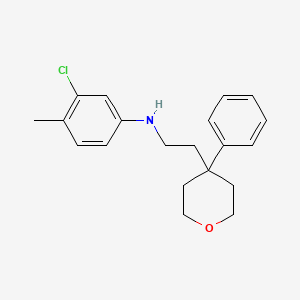





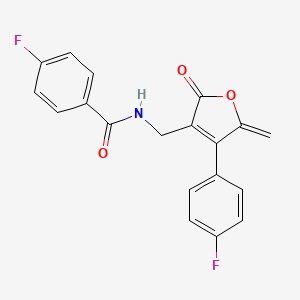
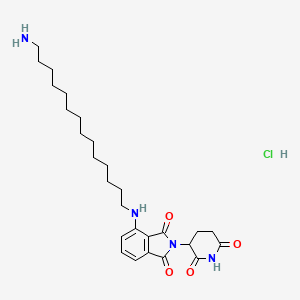
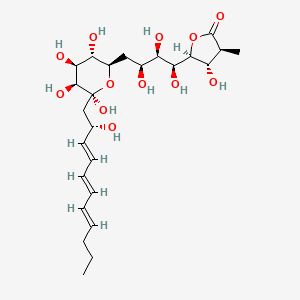
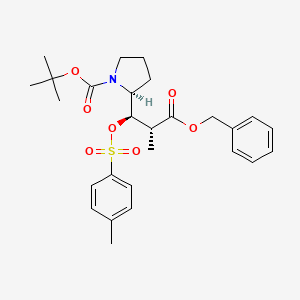
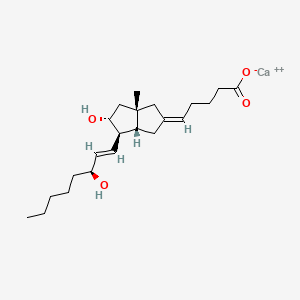
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
